molecular formula C25H28N2O5 B2446374 Methyl-11-(3,4-Dimethoxyphenyl)-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-7-carboxylat CAS No. 1024406-69-6

Methyl-11-(3,4-Dimethoxyphenyl)-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-7-carboxylat

Katalognummer: B2446374
CAS-Nummer: 1024406-69-6
Molekulargewicht: 436.508
InChI-Schlüssel: DZJFATLNGOPPGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a benzo[b] ring system and various functional groups such as methoxy, dimethyl, and carboxylate. Benzodiazepines are well-known for their pharmacological properties, particularly in the central nervous system, where they act as anxiolytics, sedatives, and muscle relaxants.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.

    Biology: In biological research, the compound is used to study the structure-activity relationships of benzodiazepines and their interactions with biological targets. It serves as a model compound for understanding the pharmacological properties of benzodiazepines.

    Medicine: The compound has potential therapeutic applications due to its benzodiazepine core. It can be used in the development of new anxiolytic, sedative, and muscle relaxant drugs.

    Industry: In the industrial sector, the compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

Target of Action

The primary target of this compound is the bromodomain-containing protein 4 (BRD4) enzyme . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

The compound interacts with its target, the BRD4 enzyme, by binding to it This binding can inhibit the function of the enzyme, thereby affecting the transcription of certain genes

Biochemical Pathways

The inhibition of the BRD4 enzyme can affect various biochemical pathways. BRD4 is known to play a role in the regulation of gene transcription, so its inhibition can potentially alter the expression of certain genes . The downstream effects of these changes can vary widely, depending on the specific genes affected.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific genes affected by the inhibition of the BRD4 enzyme . These effects can potentially include changes in cell growth, differentiation, and survival, among others.

Vorbereitungsmethoden

The synthesis of methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Functional Group Modifications: Subsequent steps involve the introduction of the dimethyl and carboxylate groups through alkylation and esterification reactions, respectively. These reactions are typically carried out under mild conditions using appropriate alkylating agents and esterification reagents.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for these reactions.

    Reduction: Reduction reactions can be carried out on the carbonyl group present in the benzodiazepine core. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be carried out using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their functional groups and pharmacological properties.

    Diazepam: Diazepam has a similar benzodiazepine core but lacks the dimethoxyphenyl and carboxylate groups. It is widely used as an anxiolytic and muscle relaxant.

    Lorazepam: Lorazepam has a hydroxyl group at the 3-position of the benzodiazepine core, which enhances its potency and duration of action. It is used as an anxiolytic and sedative.

    Clonazepam: Clonazepam has a nitro group at the 7-position of the benzodiazepine core, which contributes to its anticonvulsant properties. It is used in the treatment of epilepsy and panic disorders.

The uniqueness of methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate lies in its specific functional groups, which may impart distinct pharmacological properties and potential therapeutic applications.

Biologische Aktivität

Methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate (CAS No. 1024406-69-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic effects.

  • Molecular Formula : C25H28N2O5
  • Molecular Weight : 436.5 g/mol
  • Boiling Point : Approximately 601.1 °C (predicted)
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 2.89 (predicted)

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial properties and cytotoxicity.

Antimicrobial Activity

Recent studies have demonstrated significant antibacterial and antifungal activities of compounds structurally related to methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate.

  • Antibacterial Effects :
    • The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • In a comparative study with ampicillin and streptomycin as controls, compounds similar to methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo showed minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains such as E. coli and S. aureus .
  • Antifungal Effects :
    • The antifungal activity was also notable, with MIC values indicating effectiveness against fungi like T. viride and A. fumigatus. The most active compounds in related studies had MIC values as low as 0.004 mg/mL .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using MTT assays on normal human cell lines (e.g., MRC5). The results indicated that while some derivatives showed promising antimicrobial properties, their cytotoxic effects were minimal at therapeutic concentrations .

Structure–Activity Relationship (SAR)

The structural components of methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo are crucial for its biological activity:

  • The presence of the 3,4-dimethoxyphenyl group is associated with enhanced antimicrobial properties.
  • Modifications in the diazatricyclo structure have been linked to increased potency against specific microbial strains .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Case Study on Antibacterial Activity :
    • A study evaluated a series of derivatives for their antibacterial effects against E. coli and S. aureus, finding that modifications in the diazatricyclo framework significantly enhanced activity .
  • Case Study on Antifungal Activity :
    • Another investigation focused on the antifungal properties of similar structures revealed that certain modifications led to MIC values significantly lower than traditional antifungal agents .

Eigenschaften

IUPAC Name

methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-25(2)12-18-22(19(28)13-25)23(14-7-9-20(30-3)21(11-14)31-4)27-16-8-6-15(24(29)32-5)10-17(16)26-18/h6-11,23,26-27H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJFATLNGOPPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.